Cas no 28266-96-8 (2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine)
2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine
- 2-(4-NITRO-PHENYL)-IMIDAZO[1,2-A]PYRIMIDINE
- 2-(4-nitrophenyl)-Imidazo[1,2-a]pyrimidine
- 2-<4-Nitro-phenyl>-7-aza-pyrimidazol
- 2-p-Nitrophenyl-imidazo<1,2-a>pyrimidin
- Z57023658
- A819394
- FT-0654073
- 2-(4-nitrophenyl)-4H-imidazo[1,2-a]pyrimidine
- Oprea1_414722
- J-017024
- AKOS001046397
- MFCD00602988
- 2-(4-nitrophenyl)imidazo[1, 2-a]pyrimidine
- Imidazolo[1,2-a]pyrimidine, 2-(4-nitrophenyl)-
- 28266-96-8
- DTXSID80347066
- Oprea1_464458
- SCHEMBL12422226
- 4T-0608
- 2-(4-Nitro-phenyl)-imidazo[1,2-a] pyrimidine
- VUTPRDYSRJDBRS-UHFFFAOYSA-N
- 2-(4-Nitrophenyl)imidazo[1,2-a]pyrimidine #
- 2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine
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- MDL: MFCD00602988
- Inchi: 1S/C12H8N4O2/c17-16(18)10-4-2-9(3-5-10)11-8-15-7-1-6-13-12(15)14-11/h1-8H
- InChI Key: VUTPRDYSRJDBRS-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)C1=CN2C=CC=NC2=N1)=O
Computed Properties
- Exact Mass: 240.06500
- Monoisotopic Mass: 240.065
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76A^2
- XLogP3: 2.6
Experimental Properties
- Density: 1.44
- PSA: 76.01000
- LogP: 2.82770
2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N232955-100mg |
2-(4-Nitro-phenyl)-imidazo[1,2-a]pyrimidine |
28266-96-8 | 100mg |
$ 200.00 | 2022-06-03 | ||
| TRC | N232955-250mg |
2-(4-Nitro-phenyl)-imidazo[1,2-a]pyrimidine |
28266-96-8 | 250mg |
$ 405.00 | 2022-06-03 | ||
| TRC | N232955-500mg |
2-(4-Nitro-phenyl)-imidazo[1,2-a]pyrimidine |
28266-96-8 | 500mg |
$ 645.00 | 2022-06-03 | ||
| abcr | AB359540-500 mg |
2-(4-Nitro-phenyl)-imidazo[1,2-a] pyrimidine; . |
28266-96-8 | 500 mg |
€678.60 | 2023-07-19 | ||
| abcr | AB359540-1 g |
2-(4-Nitro-phenyl)-imidazo[1,2-a] pyrimidine; . |
28266-96-8 | 1 g |
€1,312.80 | 2023-07-19 | ||
| Chemenu | CM128315-1g |
2-(4-nitrophenyl)imidazo[1,2-a]pyrimidine |
28266-96-8 | 95% | 1g |
$363 | 2024-07-28 | |
| abcr | AB359540-500mg |
2-(4-Nitro-phenyl)-imidazo[1,2-a] pyrimidine; . |
28266-96-8 | 500mg |
€678.60 | 2025-02-17 | ||
| abcr | AB359540-1g |
2-(4-Nitro-phenyl)-imidazo[1,2-a] pyrimidine; . |
28266-96-8 | 1g |
€1312.80 | 2025-02-17 | ||
| A2B Chem LLC | AI46490-1mg |
2-(4-Nitro-phenyl)-imidazo[1,2-a]pyrimidine |
28266-96-8 | >90% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AI46490-5mg |
2-(4-Nitro-phenyl)-imidazo[1,2-a]pyrimidine |
28266-96-8 | >90% | 5mg |
$214.00 | 2024-04-20 |
2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine Suppliers
2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine Related Literature
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1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decadeRicha Goel,Vijay Luxami,Kamaldeep Paul RSC Adv. 2015 5 81608
Additional information on 2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine
Introduction to 2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine (CAS No. 28266-96-8)
2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine, identified by its Chemical Abstracts Service (CAS) number 28266-96-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazopyrimidine class, a structural motif known for its broad spectrum of biological activities. The presence of a nitro group at the para position of the phenyl ring introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.
The imidazopyrimidine core is a privileged structure in medicinal chemistry, frequently employed in the design of small-molecule inhibitors targeting various biological pathways. Specifically, derivatives of this scaffold have shown promise in modulating enzymes and receptors involved in cancer, inflammation, and infectious diseases. The nitro-substituted phenyl ring in 2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine enhances its reactivity and binding affinity, enabling interactions with biological targets at high specificity.
Recent advancements in computational chemistry and structure-based drug design have facilitated the exploration of 2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine as a lead compound. Studies indicate that its molecular framework can be modified to optimize pharmacokinetic properties, solubility, and metabolic stability. For instance, virtual screening algorithms have identified analogs of this compound that exhibit potent inhibitory activity against kinases and proteases implicated in tumor growth and progression.
In vitro investigations have demonstrated that 2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine interacts with proteins through hydrogen bonding networks and hydrophobic interactions. The nitro group serves as a key pharmacophore, contributing to the compound's ability to penetrate cellular membranes and reach intracellular targets. Additionally, its aromatic system allows for π-stacking interactions with nucleic acids and amino acid residues in protein binding pockets.
The synthesis of 2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine involves multi-step organic reactions, including condensation reactions between imidazole derivatives and nitrobenzaldehyde precursors. Advances in synthetic methodologies have improved the yield and purity of this compound, enabling large-scale production for preclinical studies. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structural integrity of the synthesized product.
Preclinical studies have explored the pharmacological profile of 2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine in animal models. These investigations have revealed potential therapeutic applications in oncology and immunomodulation. For example, derivatives of this compound have demonstrated antiproliferative effects against certain cancer cell lines by inhibiting key signaling pathways such as MAPK and PI3K/Akt. Furthermore, its ability to modulate immune responses suggests its utility in treating autoimmune disorders.
The pharmacokinetic behavior of 2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine has been studied to assess its bioavailability and metabolic fate. Initial findings indicate moderate oral absorption with extensive first-pass metabolism via cytochrome P450 enzymes. This information is crucial for optimizing dosing regimens and minimizing drug-drug interactions in clinical settings. Additionally, formulation strategies such as prodrug development are being explored to enhance the bioavailability of this compound.
Emerging research highlights the role of 2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine in combination therapy approaches. By pairing it with other pharmacological agents, synergistic effects may be achieved, leading to improved therapeutic outcomes. For instance, studies suggest that co-administration with kinase inhibitors could enhance antitumor activity while reducing side effects associated with single-agent treatment.
The regulatory landscape for 2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine is evolving in line with global guidelines for novel pharmaceutical entities. Manufacturers must adhere to Good Manufacturing Practices (GMP) to ensure product consistency and safety. Regulatory agencies conduct rigorous assessments of preclinical data before approving clinical trials involving this compound.
Future directions in research on 2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine include exploring its potential as an antimicrobial agent. Preliminary data suggest that modifications to its chemical structure could enhance its efficacy against resistant bacterial strains without compromising host cell safety. Such discoveries would address critical challenges in antibiotic resistance management.
In conclusion, 2-(4-Nitro-phenyl)-imidazo1,2-apyrimidine (CAS No. 28266-96-8) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features combined with emerging research findings position it as a valuable tool for addressing unmet medical needs across multiple therapeutic areas.
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